molecular formula C7H8ClNO3 B053630 4-Methoxy-pyridine-2-carboxylic acid hydrochloride CAS No. 123811-74-5

4-Methoxy-pyridine-2-carboxylic acid hydrochloride

Cat. No.: B053630
CAS No.: 123811-74-5
M. Wt: 189.59 g/mol
InChI Key: ZQALTXNYLWROAB-UHFFFAOYSA-N
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Description

4-Methoxy-pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxypyridine.

    Oxidation: 4-methoxypyridine is oxidized to form 4-methoxy-pyridine-2-carboxylic acid.

    Hydrochloride Formation: The carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation reactions using suitable oxidizing agents and subsequent treatment with hydrochloric acid under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-methoxy-pyridine-2-carboxaldehyde or 4-methoxy-pyridine-2-carboxylic acid.

    Reduction: Formation of 4-methoxy-pyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Methoxy-pyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Comparison with Similar Compounds

  • 4-Methoxy-pyridine-2-carboxylic acid hydrazide
  • 4-Methoxy-pyridine-2-carboxylic acid methyl ester
  • 4-Methyl-pyridine-2-carboxylic acid

Comparison: 4-Methoxy-pyridine-2-carboxylic acid hydrochloride is unique due to its specific functional groups and their positions on the pyridine ring. This uniqueness imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

4-methoxypyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQALTXNYLWROAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527985
Record name 4-Methoxypyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123811-74-5
Record name 2-Pyridinecarboxylic acid, 4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123811-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypyridine-2-carboxylic acid hydrochloride
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